molecular formula C18H26ClN3O3S B5518034 1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B5518034
M. Wt: 399.9 g/mol
InChI Key: FOAYETBDLSRWIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves complex chemical reactions, including alkylation, acidulation, and reduction of nitro groups. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of steps shows the intricate processes involved in creating such compounds (Quan, 2006). Another example includes the synthesis of 1-(3-chlorophenyl) piperazine derivatives through reactions starting from 3-chloroaniline, illustrating the methodology for introducing chlorophenyl groups into piperazine structures (Mai, 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives has been conducted using various techniques, such as IR, 1H NMR, and X-ray crystallography. These studies confirm the structural configurations of the synthesized compounds and provide insights into their molecular geometry and electronic properties. For example, the analysis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one has been characterized by IR, 1H NMR, and X-ray diffraction, revealing its molecular structure and stabilization through hydrogen bonds and π…π interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, including carbonylation, which involves dehydrogenation and carbonylation at a C−H bond. The reaction conditions, such as the presence of catalysts like Rh4(CO)12, influence the reactivity and selectivity of these processes. These reactions underscore the versatility of piperazine derivatives in chemical synthesis (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. Techniques like X-ray crystallography provide detailed insights into the crystal structures, showcasing the conformational aspects of these compounds and their intermolecular interactions, which are essential for understanding their physical behavior (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, interaction with biological targets, and binding affinities, are areas of active research. Studies on the synthesis and receptor binding of novel piperazine-based derivatives as sigma receptor ligands have revealed significant findings regarding their biological activity and potential therapeutic applications (Sadeghzadeh et al., 2013).

Scientific Research Applications

Forensic Application

A study by Silva et al. (2021) introduced a simple, fast, and portable electrochemical method for the detection of 1-(3-chlorophenyl) piperazine (mCPP) in seized samples using disposable screen-printed carbon electrodes. This method exhibits great potential as a rapid screening tool for mCPP in forensic analysis, showcasing its utility in enhancing the efficiency of preliminary forensic investigations (Silva et al., 2021).

Pharmaceutical Research

In pharmaceutical research, Romero et al. (1994) explored a variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This study indicates the significance of structural modifications in enhancing potency against HIV-1, reflecting the chemical's potential in antiretroviral therapy development (Romero et al., 1994).

Material Science

Lava et al. (2009) utilized piperidinium, piperazinium, and morpholinium cations, related to the structure , for designing ionic liquid crystals. These compounds exhibit a rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases, depending on the cation and anion types. This study underscores the compound's potential in the development of new materials with tailored properties for various applications (Lava et al., 2009).

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) synthesized new derivates of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for anticancer and antituberculosis studies. Some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, highlighting the compound's potential in medicinal chemistry for developing novel therapeutic agents (Mallikarjuna et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Piperazine derivatives can vary widely in their toxicity, with some being relatively safe for human consumption (as evidenced by their use in pharmaceuticals), while others may be harmful or toxic . Without specific data on “1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine”, it’s difficult to provide accurate safety and hazard information.

Future Directions

The study of piperazine derivatives is a vibrant field due to their wide range of biological activities and their potential for therapeutic use . Future research on “1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine” could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action. Such studies could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-2-26(24,25)22-8-6-15(7-9-22)18(23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-5,14-15H,2,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYETBDLSRWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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